2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride
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Overview
Description
2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride is a compound that features a piperidine ring and a tetrazole moiety The presence of these two functional groups makes it an interesting subject for various chemical and biological studies Piperidine is a six-membered ring containing one nitrogen atom, while tetrazole is a five-membered ring with four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrazole moiety, which can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The piperidine ring can be introduced through a nucleophilic substitution reaction, where the tetrazole derivative reacts with a piperidine precursor under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,3,4-tetrazole-5-thiol: A compound with a similar tetrazole moiety but lacking the piperidine ring.
Piperidine derivatives: Compounds containing the piperidine ring but with different substituents.
Uniqueness
The combination of the tetrazole and piperidine rings in 2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride provides unique properties that are not present in its individual components. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H18ClN5S |
---|---|
Molecular Weight |
263.79 g/mol |
IUPAC Name |
2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C9H17N5S.ClH/c1-14-9(11-12-13-14)15-7-5-8-4-2-3-6-10-8;/h8,10H,2-7H2,1H3;1H |
InChI Key |
AJCUYXXCINTFTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCC2CCCCN2.Cl |
Origin of Product |
United States |
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